2-(Pyrimidin-2-ylamino)ethanol
Overview
Description
2-(Pyrimidin-2-ylamino)ethanol is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been reported in several studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study reported the synthesis of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-ylamino)ethanol and its derivatives has been analyzed in several studies . For example, a study reported the molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium iodide .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyrimidin-2-ylamino)ethanol have been reported . For instance, an efficient reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrimidin-2-ylamino)ethanol have been reported in several studies . For example, ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12i) is a white solid with a melting point of 181–182 °C .Scientific Research Applications
Synthesis and Characterization of Tetrazole Derivatives and Evaluation of Biological Activity
Research on 2-(pyrimidin-2-ylamino)ethanol has involved its use in synthesizing a series of heterocyclic compounds, highlighting its versatility in organic synthesis. One study synthesized 2-(pyrimidin-2-ylamino)acetohydrazide through reactions involving 2-amino pyrimidine and chloroacetohydrazide, followed by reactions to produce Schiff bases derivatives and tetrazole derivatives. These compounds were evaluated for their antimicrobial activity against resistant bacterial strains, demonstrating the potential of 2-(pyrimidin-2-ylamino)ethanol derivatives in developing new antimicrobial agents (Alsahib & Dhedan, 2021).
Antimicrobial Activity of Pyrimidine Derivatives
Another study explored the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide, demonstrating significant antimicrobial activity. This work underscores the role of 2-(Pyrimidin-2-ylamino)ethanol derivatives in creating compounds with high antimicrobial efficacy, offering insights into the development of new drugs for combating microbial infections (Salimon, Salih, & Hussien, 2011).
Synthesis and Spectral Characterization of Novel Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes
In the realm of pharmaceuticals and materials science, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, with structures confirmed through various spectral methods. This study also evaluated the antioxidant properties of these compounds, revealing promising antioxidant activity compared to standard antioxidants. Such research highlights the potential of 2-(Pyrimidin-2-ylamino)ethanol derivatives in developing novel antioxidants, which could have applications in various industries including healthcare and food preservation (Rani et al., 2012).
Ligand- and Structure-Based Pharmacophore Modeling
The versatility of 2-(Pyrimidin-2-ylamino)ethanol derivatives extends into the development of potential anticancer agents, as demonstrated by a study that identified 2-[[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol as a promising candidate. Through ligand-based and structure-based pharmacophore modeling and docking studies, this compound was found to have potential as an anticancer agent, indicating the significant role of 2-(Pyrimidin-2-ylamino)ethanol derivatives in cancer research and therapy development (Hussain & Verma, 2019).
Future Directions
While specific future directions for 2-(Pyrimidin-2-ylamino)ethanol are not mentioned in the retrieved papers, the field of pyrimidine research is vast and continues to grow. Pyrimidines are considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, the development of new pyrimidines as therapeutic agents is a promising area of research .
properties
IUPAC Name |
2-(pyrimidin-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJYEXQVZXYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)ethanol |
Synthesis routes and methods
Procedure details
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